molecular formula C25H22ClF3N4O2 B606817 N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide CAS No. 1979939-16-6

N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide

Cat. No. B606817
M. Wt: 502.9222
InChI Key: HXYXHSDYBDFOFO-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CRT0273750 modulates LPA levels in plasma and is suitable for in vivo studies.

Scientific Research Applications

Synthesis and Chemical Properties

  • Various imidazo[4,5-b]pyridine derivatives have been synthesized and studied for their chemical properties and potential applications. These compounds, including the one , demonstrate interesting chemical behaviors and structural characteristics. For instance, the synthesis of novel imidazo[1,2-a]pyrimidine compounds was detailed by Liu (2013), showing the chemical process of creating similar structures (J. Liu, 2013).

Biological Activity

  • Research has also explored the biological activity of similar imidazo[1,2-a]pyridine compounds. These studies have shown that such compounds exhibit a range of biological activities. For example, research by Bhuva et al. (2015) demonstrated moderate activity against various bacteria and fungi (V. V. Bhuva, V. N. Bhadani, H. D. Purohit, D. M. Purohit, 2015).

Pharmacological Potential

  • Some imidazo[4,5-b]pyridine derivatives have been studied for their potential in pharmacology. These compounds have been examined for their interaction with receptors and their possible use as therapeutic agents. A study by Barlin et al. (1997) explored the interaction of these compounds with central and mitochondrial benzodiazepine receptors, highlighting their potential pharmacological significance (G. Barlin, L. P. Davies, P. Harrison, 1997).

Corrosion Inhibition

properties

CAS RN

1979939-16-6

Product Name

N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide

Molecular Formula

C25H22ClF3N4O2

Molecular Weight

502.9222

IUPAC Name

(S)-N-(1-(4-chlorophenyl)ethyl)-3-(3-(4-(trifluoromethoxy)benzyl)-3H-imidazo[4,5-b]pyridin-2-yl)propanamide

InChI

InChI=1S/C25H22ClF3N4O2/c1-16(18-6-8-19(26)9-7-18)31-23(34)13-12-22-32-21-3-2-14-30-24(21)33(22)15-17-4-10-20(11-5-17)35-25(27,28)29/h2-11,14,16H,12-13,15H2,1H3,(H,31,34)/t16-/m0/s1

InChI Key

HXYXHSDYBDFOFO-INIZCTEOSA-N

SMILES

FC(F)(F)OC1=CC=C(CN2C(CCC(N[C@@H](C)C3=CC=C(C=C3)Cl)=O)=NC4=CC=CN=C42)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CRT0273750;  CRT 0273750;  CRT-0273750

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide
Reactant of Route 3
Reactant of Route 3
N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide
Reactant of Route 4
Reactant of Route 4
N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide
Reactant of Route 5
Reactant of Route 5
N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide
Reactant of Route 6
Reactant of Route 6
N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide

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